3-Cyclopropoxy-6-iodo-N-methylpicolinamide
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Overview
Description
3-Cyclopropoxy-6-iodo-N-methylpicolinamide is a chemical compound with the molecular formula C10H11IN2O2. It contains a total of 26 atoms: 11 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a picolinamide moiety.
Preparation Methods
The synthesis of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, and the iodine atom is added via an iodination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-Cyclopropoxy-6-iodo-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
3-Cyclopropoxy-6-iodo-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-N-methylpicolinamide involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-6-iodo-N-methylpicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-chloro-N-methylpicolinamide: Similar structure but with a chlorine atom instead of iodine.
3-Cyclopropoxy-6-bromo-N-methylpicolinamide: Similar structure but with a bromine atom instead of iodine.
3-Cyclopropoxy-6-fluoro-N-methylpicolinamide: Similar structure but with a fluorine atom instead of iodine. The uniqueness of this compound lies in its iodine atom, which can impart different reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C10H11IN2O2 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(15-6-2-3-6)4-5-8(11)13-9/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
KVBIZTVUEJBBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=N1)I)OC2CC2 |
Origin of Product |
United States |
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